Para-Methoxy Substitution Effect on CB1 Affinity
The 4-methoxyphenylacetyl motif is critical for receptor selectivity. In a direct comparison of phenylacetylindole positional isomers, the 4-methoxy regioisomer (JWH-201) exhibited a CB1 affinity (Ki) of 1064 nM, representing a statistically significant 96.7-fold reduction versus the 11 nM affinity of the analogous 2-methoxy isomer (JWH-250) [1]. This class-level SAR is directly transferable: applying a para-methoxy phenylacetyl group to an indole-3-carboxamide scaffold is expected to enforce a unique low-affinity or functionally selective interaction with the CB1 receptor, distinguishing it from typical high-affinity ortho- or meta-substituted agonists.
| Evidence Dimension | CB1 Cannabinoid Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not available (inferred to be low affinity based on class SAR) |
| Comparator Or Baseline | JWH-250 (2-methoxyphenylacetyl isomer): Ki = 11 nM; JWH-201 (4-methoxyphenylacetyl isomer, structural analog): Ki = 1064 nM |
| Quantified Difference | ~97-fold reduction in affinity for the 4-methoxy substitution pattern |
| Conditions | Radioligand displacement assay in rat brain homogenates; comparable data for classical phenylacetylindoles, with strong structural analogy to the target indole-3-carboxamide scaffold. |
Why This Matters
This data predicts that the target compound will not act as a high-affinity orthosteric agonist, making it a preferred choice for studies seeking to avoid potent CB1 activation and instead probe allosteric or low-affinity binding modalities.
- [1] Wiley, J.L. et al. 1-Pentyl-3-phenylacetylindoles: Relationship between cannabinoid CB1 receptor affinity and potency for producing THC-like discriminative stimulus effects. PMC2740481, Table 1. View Source
